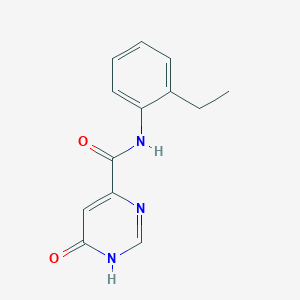

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-9-5-3-4-6-10(9)16-13(18)11-7-12(17)15-8-14-11/h3-8H,2H2,1H3,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQXMEWKITXVIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2-ethylphenylamine with a pyrimidine derivative under specific conditions. One common method includes the use of a piperidine-catalyzed three-component reaction, which involves the condensation of 2-ethylphenylamine, a pyrimidine derivative, and a suitable aldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone derivative.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The hydrogen atoms in the pyrimidine ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-(2-ethylphenyl)-6-oxopyrimidine-4-carboxamide.

Reduction: Formation of N-(2-ethylphenyl)-6-aminopyrimidine-4-carboxamide.

Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

- Substituents: 2-Fluorophenyl group at position 4. 6-Methyl and 2-phenyl groups on the pyrimidine core. 4-Methoxyphenylaminomethyl group at position 5.

- Key Features :

- Bioactivity : Demonstrates antibacterial and antifungal activity, attributed to its substituted pyrimidine core and aromatic substituents .

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methylpyrimidine-2-carboxamide ()

- Substituents: Dual pyrimidine rings with 4-methyl and 2-carboxamide groups. Ethylamino linker and 4-methoxyphenylamino substituent.

- Methoxy group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound. Molecular weight (393.4 g/mol) is higher than the target compound (estimated 243 g/mol), which may impact bioavailability .

Core Structural Variations

Thieno[2,3-d]pyrimidine Derivatives ()

- Core Structure: Thieno[2,3-d]pyrimidine (fused bicyclic system).

- Substituents: Tetrahydro-2H-pyran-4-yloxy and dimethylaminoethyl groups.

- Key Features :

- Fused ring system increases planarity and target affinity.

- Oxygen in the tetrahydropyran group improves solubility compared to purely aromatic substituents.

Comparative Data Tables

Table 1: Substituent and Molecular Properties

Research Implications and Limitations

- Structural Insights : The hydroxyl group in the target compound may improve solubility but reduce membrane permeability compared to methyl or fluorine-containing analogs .

- Bioactivity Gaps: No direct microbiological data are available for this compound, limiting comparative analysis.

- Synthetic Challenges : and highlight the complexity of synthesizing fused or bipyrimidine systems, suggesting the target compound’s simpler structure may offer synthetic advantages .

Biological Activity

N-(2-ethylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer therapy. This article reviews the biological activity of this compound, detailing its mechanisms, effects on various cell lines, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound is known to bind to enzymes or receptors, inhibiting their activity. Notably, it may inhibit certain kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell proliferation.

Biological Activity

1. Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines. For instance, it shows significant inhibitory effects on human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

2. Anti-inflammatory Effects

Recent research has also highlighted the anti-inflammatory potential of this compound. It has been shown to suppress the activity of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammation and pain signaling. The compound's IC50 values against COX-2 inhibition suggest comparable efficacy to established anti-inflammatory drugs like celecoxib .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | Caco-2 | 37.4 | |

| Antiproliferative | HCT-116 | 8.9 | |

| COX-2 Inhibition | COX-2 | 0.04 |

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on the antiproliferative effects of this compound, researchers treated Caco-2 and HCT-116 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant changes observed at concentrations as low as 5 µM. Gene expression analysis revealed that treatment led to decreased expression of PI3K and AKT pathways, which are crucial for cancer cell survival and proliferation .

Case Study 2: Anti-inflammatory Activity

In another investigation assessing the anti-inflammatory properties, the compound was tested in carrageenan-induced paw edema models in rats. Results showed a marked reduction in edema compared to control groups, suggesting that this compound effectively mitigates inflammation through COX inhibition .

Q & A

Q. Basic Research Focus

- NMR : H and C NMR confirm the ethylphenyl substitution (δ 1.2–1.4 ppm for CH, δ 2.6–3.0 ppm for CH) and hydroxypyrimidine protons (δ 8.0–8.5 ppm). N NMR can resolve hydrogen bonding in the pyrimidine ring .

- FT-IR : Detect O–H stretching (3200–3400 cm) and carboxamide C=O (1650–1680 cm).

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯O between the hydroxypyrimidine and carboxamide groups), which influence crystal packing and stability .

What strategies can resolve contradictions in biological activity data across different studies?

Advanced Research Focus

Discrepancies in bioactivity (e.g., kinase inhibition vs. no observed effect) may arise from:

- Solubility Variability : Use standardized DMSO stock solutions with concentration verification via LC-MS.

- Assay Conditions : Control pH (e.g., 7.4 for physiological relevance) and ionic strength to minimize false negatives.

- Structural Analog Comparison : Compare with derivatives like N-(4-fluorophenyl) analogs to identify substituent effects on target binding. Parallel molecular docking studies (e.g., using AutoDock Vina) can predict binding modes and explain activity differences .

How does the presence of the ethylphenyl group influence the compound’s physicochemical properties?

Q. Basic Research Focus

- Lipophilicity : The ethyl group increases logP by ~0.5 units compared to methyl analogs, enhancing membrane permeability (measured via shake-flask method).

- Metabolic Stability : The bulky ethylphenyl group reduces oxidative metabolism in microsomal assays, as evidenced by slower depletion rates in CYP3A4 incubations .

- Solubility : Aqueous solubility decreases due to hydrophobicity; co-solvents (e.g., PEG 400) or cyclodextrin complexes may improve bioavailability .

How to design experiments to study hydrogen bonding interactions in the crystal structure?

Q. Advanced Research Focus

- X-ray Diffraction : Resolve the orientation of the hydroxypyrimidine group relative to the carboxamide. Dihedral angles >80° indicate non-planar conformations, reducing π-π stacking .

- Thermogravimetric Analysis (TGA) : Correlate hydrogen bond strength with thermal stability; stronger bonds (e.g., N–H⋯O) increase decomposition temperatures.

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict hydrogen bond energies and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.